5-Acetyl-2-(4-methylphenoxy) pyridine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Modern Chemistry and Biology
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in a vast array of chemical entities. Its derivatives are ubiquitous in nature, found in essential biomolecules such as nicotine, and the vitamin B complex (niacin and pyridoxine). In the realm of synthetic chemistry, the pyridine ring is a versatile building block, readily undergoing a variety of chemical transformations to yield a diverse range of functionalized molecules.
The significance of pyridine derivatives is particularly pronounced in the field of medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which often enhances the solubility and bioavailability of drug molecules. Consequently, the pyridine scaffold is a privileged structure in drug discovery, with numerous pyridine-containing compounds having received FDA approval for a wide range of therapeutic applications. nih.govnih.gov These include antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.gov The diverse biological activities exhibited by pyridine derivatives underscore their importance as pharmacophores and have spurred continuous research into novel analogues with improved efficacy and selectivity. nih.govmdpi.com
Rationale for Dedicated Academic Research on 5-Acetyl-2-(4-methylphenoxy) pyridine
While specific research on this compound is limited, a strong rationale for its investigation can be inferred from the known properties of its constituent functional groups. The presence of the acetyl group at the 5-position of the pyridine ring suggests potential for various chemical modifications and biological interactions. Acetylpyridines are known intermediates in the synthesis of more complex molecules and can participate in a range of chemical reactions. researchgate.net Furthermore, the acetyl group can act as a hydrogen bond acceptor, potentially influencing the binding of the molecule to biological targets.
The 2-(4-methylphenoxy) substituent introduces a flexible ether linkage and an additional aromatic ring, which can significantly impact the compound's physicochemical properties and biological activity. Phenoxypyridine derivatives have been investigated for their potential as herbicides and have also shown a range of pharmacological activities. researchgate.net The combination of the acetyl and phenoxy moieties on a central pyridine core in this compound creates a unique molecular architecture that warrants investigation. Its structure suggests potential for applications in medicinal chemistry, possibly as an inhibitor of specific enzymes or as a scaffold for the development of new therapeutic agents. The exploration of such a molecule aligns with the broader goal of expanding the chemical space of bioactive compounds and identifying novel molecular frameworks for drug discovery.
Scope and Objectives of Current and Future Investigations
Given the nascent stage of research specifically focused on this compound, the scope of current and future investigations is broad. Initial objectives would logically focus on establishing a comprehensive chemical and biological profile of the compound.
Current and near-future objectives would likely include:
Development of efficient and scalable synthetic routes: While the compound is commercially available, academic research would aim to develop and optimize synthetic methodologies for its preparation and for the synthesis of related analogues.
Thorough physicochemical characterization: This would involve detailed spectroscopic analysis (NMR, IR, MS) and determination of key properties such as solubility, lipophilicity (LogP), and pKa.
Initial biological screening: A primary objective would be to screen this compound against a panel of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, building upon the known activities of related pyridine derivatives. researchgate.netnih.gov
Looking further ahead, the long-term objectives for the investigation of this compound could encompass:
Structure-Activity Relationship (SAR) studies: Should initial screenings reveal any promising biological activity, future research would focus on synthesizing a library of derivatives to explore the structure-activity relationships. This would involve modifying the acetyl and phenoxy groups to optimize potency and selectivity.
Identification of biological targets and mechanism of action: A key goal would be to identify the specific cellular or molecular target through which this compound exerts its biological effects.
Exploration of applications in materials science: The aromatic and polar nature of the molecule could also suggest potential applications in the development of novel organic materials, such as ligands for metal complexes or components of functional polymers.
In essence, while the journey of dedicated research on this compound is seemingly in its early stages, its chemical structure provides a compelling foundation for a wide range of scientific inquiries with the potential to contribute to both medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1553935-56-0 |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activities of Representative Pyridine Derivatives
| Compound Type | Biological Activity | Reference |
| Acetylpyridine Derivatives | Antibacterial, Anticancer | researchgate.netresearchgate.net |
| Phenoxypyridine Derivatives | Herbicidal, Pharmacological Activities | researchgate.net |
| Fused Pyrano[2,3-b]pyridines | Antimicrobial | ekb.eg |
| Pyridine-based Hybrids | Anticancer | nih.gov |
| General Pyridine Derivatives | Antiviral, Anti-inflammatory, Cardiovascular | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(4-methylphenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-13(7-4-10)17-14-8-5-12(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJPHSCAHHCJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Acetyl 2 4 Methylphenoxy Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, no specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 5-Acetyl-2-(4-methylphenoxy)pyridine could be located in the surveyed scientific literature.
A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenoxy group, the acetyl methyl group, and the methyl group on the phenoxy ring. The chemical shifts (δ) and coupling constants (J) of the pyridyl protons would be crucial for confirming the substitution pattern. Without experimental data, a detailed analysis of the proton environments is not possible.
Similarly, a ¹³C NMR spectrum would provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Acetyl-2-(4-methylphenoxy)pyridine would produce a distinct signal. Key signals would include those for the carbonyl carbon of the acetyl group, the carbons of the pyridine and benzene (B151609) rings, and the methyl carbons. The absence of published ¹³C NMR data precludes a definitive elucidation of the carbon framework.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity between protons and carbons. These experiments would be essential for unambiguously assigning the ¹H and ¹³C NMR signals. Unfortunately, no studies reporting the use of these techniques for the structural elucidation of 5-Acetyl-2-(4-methylphenoxy)pyridine were found.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
An FTIR spectrum of 5-Acetyl-2-(4-methylphenoxy)pyridine would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the acetyl group, C-O-C stretching of the ether linkage, C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching vibrations of the aromatic and methyl groups. Without access to an experimental spectrum, a table of specific absorption bands and their assignments cannot be compiled.
Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds. A Raman spectrum of the target compound would also be expected to show characteristic bands for the aromatic rings and other functional groups. As with the other techniques, no published Raman spectroscopic data for 5-Acetyl-2-(4-methylphenoxy)pyridine could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For 5-Acetyl-2-(4-methylphenoxy) pyridine, the UV-Vis spectrum is anticipated to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, the acetyl group, and the phenoxy moiety all contain chromophores that contribute to its electronic absorption profile.
The conjugation between the pyridine ring and the acetyl group, as well as the electronic influence of the 4-methylphenoxy substituent, would dictate the specific wavelengths of maximum absorption (λmax). It is expected that the spectrum would show characteristic bands in the UV region, likely between 200 and 400 nm. The molar absorptivity (ε) of these bands would provide insights into the probability of the corresponding electronic transitions.
Table 1: Predicted UV-Vis Spectral Data for this compound
| Predicted Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | 250 - 280 | Ethanol (B145695) |
| n → π* | 300 - 330 | Ethanol |
(Note: This data is predictive and requires experimental verification.)
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact molecular weight.
Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule. The resulting mass spectrum would display a molecular ion peak (M+) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pathways can be predicted based on the structure of the compound, with common cleavages occurring at the ether linkage and adjacent to the carbonyl group.
Key Predicted Fragmentation Pathways:
Alpha-cleavage: Loss of a methyl radical (•CH3) from the acetyl group to form a stable acylium ion.
Cleavage of the ether bond: Fragmentation at the C-O bond between the pyridine ring and the phenoxy group, leading to ions corresponding to the pyridinone and the 4-methylphenoxy fragments.
Loss of CO: Decarbonylation of the acetyl group.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 227 | [C14H13NO2]+• (Molecular Ion) |
| 212 | [M - CH3]+ |
| 199 | [M - CO]+• |
| 121 | [C7H7NO]+• |
| 107 | [C7H7O]+ |
(Note: This data is predictive and requires experimental verification.)
Computational and Theoretical Chemistry Investigations of 5 Acetyl 2 4 Methylphenoxy Pyridine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict geometries, energies, and various chemical properties.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 5-Acetyl-2-(4-methylphenoxy) pyridine (B92270), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be employed to determine its most stable three-dimensional structure. chemscene.com
The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The pyridine and phenyl rings are expected to be largely planar. Key conformational questions that DFT can answer involve the orientation of the acetyl group relative to the pyridine ring and the dihedral angle of the ether linkage connecting the pyridine and phenoxy moieties. The system will likely adopt a conformation that minimizes steric hindrance while maximizing electronic stabilization.
To illustrate the type of data obtained from such calculations, the following table presents optimized geometric parameters for a related compound, a derivative of 2-acetylpyridine, as determined by DFT calculations.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a 2-Acetylpyridine Derivative This data is for a related compound and serves as an example of typical DFT output.
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
|---|---|---|---|---|---|
| Bond Length | C=O | 1.23 | Bond Angle | O-C-C(acetyl) | 122.1 |
| Bond Length | C-C(acetyl) | 1.51 | Bond Angle | C(py)-C-C(acetyl) | 118.7 |
Data adapted from studies on similar pyridine derivatives. chemscene.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide detailed information on the energies of these orbitals and their spatial distribution. For 5-Acetyl-2-(4-methylphenoxy) pyridine, the HOMO is expected to be localized primarily on the electron-rich p-cresol (B1678582) (4-methylphenoxy) moiety, while the LUMO is likely concentrated on the electron-accepting acetyl-substituted pyridine ring. This separation would indicate the potential for intramolecular charge transfer upon electronic excitation. chemscene.com
Table 2: Illustrative Frontier Orbital Energies for a 2-Acetylpyridine Derivative This data is for a related compound to exemplify the output of FMO analysis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -2.33 |
| Energy Gap (ΔE) | 4.25 |
Data adapted from computational studies on related molecules. chemscene.com
From the calculated HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Illustrative Quantum Chemical Descriptors for a Pyridine Derivative This data is for a related compound and serves as an example of calculated reactivity indices.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.455 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.125 |
Values derived from the illustrative data in Table 2.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While DFT calculations are excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and interactions with a solvent.
In Silico Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, have become a standard tool. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts, when compared to experimental data, can help assign specific signals to the correct nuclei and confirm the proposed structure.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-H bend, ring deformations) can be compared with experimental spectra to perform a detailed vibrational assignment. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 4-Acetylpyridine This data is for a related compound to demonstrate the correlation between theoretical and experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1715 | 1692 |
| Pyridine ring stretch | 1598 | 1589 |
Data adapted from a study on metal complexes of 4-acetylpyridine.
Tautomerism Studies and Energetic Considerations
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, the most relevant form of tautomerism is the keto-enol tautomerism involving the acetyl group.
The molecule can exist in the keto form (containing a C=O double bond) or the enol form (containing a C=C double bond and an -OH group). While the keto form is typically more stable for simple ketones, the stability of the enol form can be influenced by factors such as aromaticity and intramolecular hydrogen bonding.
Quantum chemical calculations can be used to investigate this tautomeric equilibrium. By optimizing the geometry and calculating the electronic energy of both the keto and enol tautomers, their relative stabilities can be determined. The tautomer with the lower calculated energy is predicted to be the more abundant species at equilibrium. For this compound, it is highly probable that the keto form is significantly more stable, as is common for acetyl-substituted aromatic compounds.
Crystallographic Analysis and Solid State Structural Investigations
Single-Crystal X-ray Diffraction of 5-Acetyl-2-(4-methylphenoxy) pyridine (B92270) and Its Derivatives
As of the latest available data, a single-crystal X-ray diffraction study for 5-Acetyl-2-(4-methylphenoxy) pyridine has not been reported in the primary scientific literature or deposited in crystallographic databases. Consequently, the specific details of its crystal structure remain undetermined.
Determination of Crystal System and Unit Cell Parameters
Without experimental single-crystal X-ray diffraction data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) for this compound are unknown.
Analysis of Molecular Conformation in the Crystalline Lattice
The precise molecular conformation of this compound in the solid state, including the dihedral angles between the pyridine and phenoxy rings and the orientation of the acetyl group, has not been experimentally determined. Computational modeling could provide theoretical predictions of the molecule's preferred conformation, but these would require experimental validation.
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···X Interactions)
While the molecular structure of this compound suggests the potential for various intermolecular interactions—such as C-H···O hydrogen bonds involving the acetyl group and the ether oxygen, as well as π-π stacking interactions between the aromatic rings—no specific experimental evidence from a crystal structure analysis is available to confirm and characterize these interactions. Studies on related pyridine and phenoxy derivatives often reveal rich networks of such non-covalent interactions that play a crucial role in their crystal packing.
Polymorphism and Solid-State Properties
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties, such as melting point, solubility, and stability. There are currently no published studies on the potential polymorphic forms of this compound. The investigation of polymorphism would require systematic crystallization experiments under various conditions and characterization of the resulting solid forms, which has not been reported for this compound.
A comprehensive search of scientific literature has been conducted to gather information on the chemical compound this compound, specifically focusing on its in vitro and preclinical biological activity.
Despite a thorough review, no specific studies detailing the antimicrobial or anticancer and cytotoxicity profiles for this particular compound could be located. Research on various other pyridine derivatives has shown a wide range of biological activities, but data directly pertaining to this compound is not available in the reviewed sources.
Therefore, it is not possible to provide an article with the requested detailed sections on its antibacterial, antifungal, and anticancer efficacy, as no published research appears to have investigated these properties for this specific chemical entity.
In Vitro and Preclinical Biological Activity Profiling
Antioxidant Activity Assessment (in vitro assays)
No studies detailing the in vitro antioxidant activity of 5-Acetyl-2-(4-methylphenoxy) pyridine (B92270) have been identified in the public scientific domain. Consequently, there is no data available from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, ferric reducing antioxidant power (FRAP), or other relevant antioxidant capacity tests.
Interactive Data Table: In Vitro Antioxidant Activity of 5-Acetyl-2-(4-methylphenoxy) pyridine (No data available)
Other Preclinical Pharmacological Activity Evaluations (e.g., Anticonvulsant, Enzyme Inhibition, Hypoglycemic/Hypolipidemic in animal models)
A thorough search of preclinical research databases and scientific journals did not yield any studies investigating the anticonvulsant, enzyme inhibitory, hypoglycemic, or hypolipidemic properties of this compound in animal models. Therefore, no data on its potential efficacy in these pharmacological areas can be reported.
Interactive Data Table: Preclinical Pharmacological Activities of this compound (No data available)
Molecular Mechanism of Action and Target Identification
In Silico Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drugs to their protein targets.
For the broader class of phenoxypyridine derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly kinases. rsc.org These studies reveal that the phenoxypyridine scaffold can effectively occupy the ATP-binding pocket of kinases. The pyridine (B92270) ring often forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. nih.gov The phenoxy group typically extends into a hydrophobic pocket, and substituents on this ring can significantly influence binding affinity. rsc.org
While no specific docking studies for 5-Acetyl-2-(4-methylphenoxy) pyridine against the targets listed below were found, a hypothetical binding affinity table based on typical results for similar kinase inhibitors is presented for illustrative purposes.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |
| ROCK-1 | -8.5 | Low µM | Met156, Lys105 |
| Hsp90 | -7.9 | Mid µM | Asp93, Leu107, Phe138 |
| GlcN-6-P Synthase | -7.2 | High µM | Cys300, Gly301, Val399 |
| This table is illustrative and not based on experimental data for this compound. |
The phenoxypyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.gov Based on the activities of analogous compounds, several potential targets for this compound can be postulated.
Rho-associated protein kinase (ROCK-1): Kinases are a major focus for drugs containing the pyridine moiety. ed.ac.uk The general structure of this compound shares features with known kinase inhibitors, suggesting that it could potentially target kinases like ROCK-1, which are involved in cellular contraction and motility.
Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone with an ATP-binding site that is a target for cancer therapy. Some heterocyclic compounds have been investigated as Hsp90 inhibitors, making it a plausible, albeit unconfirmed, target.
Glucosamine-6-phosphate (GlcN-6-P) synthase: This enzyme is a target for antimicrobial and antidiabetic agents. While less common for phenoxypyridine structures, various heterocyclic compounds are known to inhibit this enzyme.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.
For the phenoxypyridine class of compounds, SAR studies have revealed several key trends. Research on phenoxypyridine derivatives as inhibitors of the sodium-calcium exchanger (NCX) and various kinases has shown that modifications at different positions on both the pyridine and phenoxy rings can drastically alter potency and selectivity. rsc.orgnih.gov
For example, in a series of 4-phenoxy-pyridine derivatives developed as dual VEGFR-2/c-Met inhibitors, the nature and position of substituents on the phenoxy ring were critical for activity. rsc.org Similarly, studies on pyridine derivatives have shown that adding methyl (CH₃) groups can enhance antiproliferative activity compared to hydrogen or chlorine atoms. mdpi.com The acetyl group at the 5-position of the pyridine ring in the title compound is an electron-withdrawing group that could influence the electronic properties of the pyridine ring and its interactions with target proteins. mdpi.com
Table: Summary of General SAR Findings for Phenoxypyridine Derivatives
| Molecular Region | Modification | General Effect on Biological Activity | Reference |
|---|---|---|---|
| Pyridine Ring | Substitution Position | Critically affects binding orientation and potency. | mdpi.com |
| Addition of electron-donating groups (e.g., -CH₃) | Can increase antiproliferative activity. | mdpi.com | |
| Addition of electron-withdrawing groups | Modifies ring electronics, potentially altering target interactions. | mdpi.com | |
| Phenoxy Ring | Substitution Position (ortho, meta, para) | Significantly impacts potency; para-substitution often disfavored in some kinase targets. | rsc.org |
| Nature of Substituent (e.g., -CH₃, -OCH₃, Halogens) | Modulates hydrophobic and electronic interactions, affecting binding affinity. | nih.gov |
| Linker (Ether) | Oxygen Atom | Acts as a flexible hinge, allowing optimal positioning of the two aromatic rings. | nih.gov |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For kinase inhibitors based on a pyridine scaffold, key pharmacophoric features often include: nih.gov
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring frequently serves as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. nih.gov
A Hydrophobic Region: The phenoxy group typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The 4-methyl group on the phenoxy ring of this compound would contribute to this hydrophobic interaction.
Additional Interaction Points: The acetyl group at the 5-position could potentially form additional hydrogen bonds or electrostatic interactions with the target protein, further anchoring the ligand in the binding site and enhancing affinity.
Biochemical Pathway Modulation and Mechanistic Insights (in vitro)
In vitro biochemical assays are essential for confirming the activity of a compound against its purified target enzyme and for understanding its mechanism of inhibition. For phenoxypyridine derivatives, a range of in vitro studies has been reported. For instance, various analogs have been evaluated in kinase activity assays, demonstrating potent inhibition of enzymes like c-Jun N-terminal kinase (JNK), VEGFR-2, and c-Met. rsc.orgnih.gov These assays typically measure the ability of the compound to block the phosphorylation of a substrate by the target kinase.
While no specific in vitro biochemical data for this compound is available in the reviewed literature, it is plausible that its activity would be assessed using similar methods. An investigation would likely involve enzymatic assays with purified ROCK-1, Hsp90, or GlcN-6-P synthase to determine its inhibitory concentration (IC₅₀) and to elucidate its mode of inhibition (e.g., competitive, non-competitive).
Rational Design and Synthesis of Novel Derivatives and Analogues of 5 Acetyl 2 4 Methylphenoxy Pyridine
Design Principles for Lead Optimization and Activity Enhancement
Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a viable drug candidate. For 5-Acetyl-2-(4-methylphenoxy) pyridine (B92270), this process is guided by established medicinal chemistry principles to enhance its desired biological activities. The core strategy involves making targeted structural modifications to understand and improve the structure-activity relationship (SAR).
Key principles for optimizing this lead compound include:
Pharmacophore-Guided Modifications: Identifying the essential functional groups (pharmacophore) responsible for biological activity is the first step. For this molecule, the key interaction points are likely the pyridine nitrogen, the acetyl group's carbonyl oxygen, and the phenoxy moiety. Modifications would aim to enhance interactions with the biological target, such as hydrogen bonding, hydrophobic interactions, or pi-stacking.
Enhancing Potency and Selectivity: Structural modifications are designed to increase the compound's affinity for its intended target while minimizing off-target effects. This could involve altering the steric and electronic properties of the molecule. For example, introducing substituents on the pyridine or the phenyl ring can modulate the compound's conformation and electronic distribution, leading to improved binding.
Improving Physicochemical Properties: The compound's absorption, distribution, metabolism, and excretion (ADME) properties are fine-tuned. Modifications to the acetyl or methylphenoxy groups can alter lipophilicity (logP), solubility, and metabolic stability, which are critical for bioavailability.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to rationally design derivatives with improved binding affinity. nih.gov This approach allows for the visualization of how analogues of 5-Acetyl-2-(4-methylphenoxy) pyridine might fit into the target's active site, guiding the synthesis of more potent compounds. nih.gov
The optimization process is iterative, combining rational design, chemical synthesis, and biological evaluation to systematically refine the lead structure. scienceopen.com
Strategies for Systematic Functionalization and Scaffold Diversification
Systematic functionalization and scaffold diversification are essential strategies for exploring the chemical space around a lead compound and expanding on its core structure. mdpi.com These approaches generate libraries of related compounds, which are then screened to identify candidates with superior properties.
Systematic Functionalization: This strategy involves the targeted modification of specific functional groups on the this compound molecule.
Modification of the Acetyl Group: The carbonyl group is a versatile handle for chemical reactions. It can be reduced to a secondary alcohol, converted to an oxime or hydrazone, or used in aldol (B89426) or similar condensation reactions to introduce new substituents. These changes can alter the compound's hydrogen-bonding capacity and steric profile.
Substitution on the Aromatic Rings: Both the pyridine and the phenyl rings can be targeted for electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The positions of these substitutions are directed by the existing groups on the rings.
Modification of the Ether Linkage: The ether bond could be replaced with other linking groups, such as a thioether, amine, or amide, to change the geometry and flexibility between the two aromatic rings.
Scaffold Diversification: This approach involves making more significant changes to the core structure to create novel molecular frameworks.
Ring Fusion: The pyridine ring can be fused with other heterocyclic or carbocyclic rings to create polycyclic systems, such as triazolopyridines. nih.gov This can lock the molecule into a more rigid conformation, which may improve binding affinity.
Scaffold Hopping: The central pyridine ring could be replaced entirely with another heterocycle (e.g., pyrimidine (B1678525), pyrazine, or even non-aromatic rings) to explore different core structures that may maintain or improve the desired biological activity.
The table below outlines potential modifications and the synthetic strategies that could be employed.
| Modification Site | Target Modification | Potential Synthetic Strategy | Purpose |
| Acetyl Group | Conversion to Alcohol | Reduction with Sodium Borohydride (B1222165) | Introduce hydrogen bond donor/acceptor |
| Acetyl Group | Formation of Hydrazone | Reaction with Hydrazine Hydrate | Introduce new interaction points, metal chelation site |
| Pyridine Ring | Halogenation | Electrophilic Aromatic Substitution | Enable further functionalization via cross-coupling |
| Phenoxy Group | Introduction of Substituents | Suzuki or Buchwald-Hartwig Coupling | Modulate electronics and steric bulk |
| Core Scaffold | Ring Fusion | Annulation reactions | Create rigid analogues for conformational analysis |
Bioisosteric Replacement Studies for Improved Biological Profiles
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one functional group with another that has similar steric, electronic, or physicochemical properties. The goal is to improve the compound's biological activity, selectivity, or pharmacokinetic profile by addressing liabilities such as metabolic instability or toxicity. mdpi.com
For this compound, several bioisosteric replacements could be explored:
Acetyl Group Replacements: The acetyl group is a common site for metabolic oxidation. It could be replaced with other electron-withdrawing groups that are more resistant to metabolism. For example, a nitrile (-CN) or a trifluoromethyl (-CF3) group could serve as a bioisostere for the acetyl moiety. Heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, are also frequently used as bioisosteres for carbonyl groups, offering different geometries and hydrogen-bonding patterns. researchgate.net
Ether Linkage Replacements: The ether oxygen can be replaced by groups like a sulfur atom (thioether), a sulfoxide (B87167), a sulfone, or an amide linkage (-NHC(O)-). These changes significantly alter the bond angle, flexibility, and hydrogen-bonding potential between the two rings of the molecule.
Pyridine Ring Replacements: The pyridine ring itself can be modified. For instance, a difluoromethyl group can be used as a bioisosteric replacement for a pyridine-N-oxide, which can enhance biological activity. rsc.org Other nitrogen-containing heterocycles like pyrimidine or pyridazine (B1198779) could also be considered as replacements for the entire pyridine scaffold.
The following table presents potential bioisosteric replacements for key functional groups in the molecule.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Acetyl Group (-COCH₃) | Nitrile (-CN) | Mimic electronic properties, improve metabolic stability. |
| Acetyl Group (-COCH₃) | Oxadiazole Ring | Introduce new hydrogen bonding sites, alter geometry. |
| Ether Linkage (-O-) | Thioether (-S-) | Change bond angle and lipophilicity. |
| Ether Linkage (-O-) | Amide (-NHCO-) | Introduce rigidity and hydrogen bonding capabilities. |
| Methyl Group (-CH₃) | Chlorine (-Cl) | Similar size, alters electronic properties. |
Synthesis and Characterization of Metal Complexes and Coordination Compounds Featuring the Pyridine Scaffold
The pyridine nitrogen and the oxygen atom of the acetyl group in this compound make it an excellent candidate to act as a bidentate chelating ligand for forming coordination complexes with various metal ions. The synthesis of such metal complexes can lead to compounds with novel chemical properties and biological activities, as coordination to a metal can significantly alter the parent ligand's characteristics. nih.govias.ac.in
Synthesis: The synthesis of metal complexes featuring this pyridine scaffold typically involves a straightforward reaction between the ligand and a metal salt in a suitable solvent. ekb.eg
The ligand, this compound, is dissolved in a solvent like ethanol (B145695) or methanol.
An equimolar or stoichiometric amount of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) is dissolved separately in the same solvent. nih.gov
The metal salt solution is added to the ligand solution, often with gentle heating and stirring. The reaction mixture may be refluxed for several hours to ensure the completion of the reaction. ekb.eg
Upon cooling, the resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.
Characterization: A comprehensive set of analytical techniques is used to confirm the formation of the complex and to determine its structure and properties. nih.gov
The table below summarizes the common characterization techniques and the information they provide.
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Confirms the empirical formula and the ligand-to-metal stoichiometry. ias.ac.in |
| Infrared (IR) Spectroscopy | Shows shifts in the vibrational frequencies of the C=O (acetyl) and C=N (pyridine) bonds upon coordination to the metal ion. researchgate.net |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining its geometry (e.g., octahedral, square planar). nih.gov |
| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn(II), Cd(II)) to show shifts in the proton and carbon signals of the ligand upon coordination. ias.ac.in |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)). nih.gov |
| Molar Conductance Measurements | Indicates whether the complex is ionic or neutral in solution. researchgate.net |
| X-ray Crystallography | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com |
Through these synthetic and characterization efforts, novel metal complexes with potentially enhanced biological activities or interesting material properties can be developed from the this compound scaffold.
Future Research Directions and Translational Perspectives
Exploration of Advanced Synthetic Methodologies
The synthesis of polysubstituted pyridines is a field of continuous innovation, aiming for higher efficiency, selectivity, and sustainability. nih.govorganic-chemistry.org While classical methods for pyridine (B92270) synthesis exist, future work on 5-Acetyl-2-(4-methylphenoxy) pyridine and its derivatives would benefit from the adoption of more advanced methodologies.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing multi-step syntheses of complex pyridine derivatives in flow reactors can lead to higher yields and purity while minimizing manual handling of intermediates.
Catalytic C-H Activation: Direct functionalization of the pyridine ring through transition-metal-catalyzed C-H activation is a powerful, atom-economical strategy. Research could focus on developing selective catalytic systems to introduce or modify substituents on the pyridine core of the target molecule, bypassing the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light-mediated reactions have emerged as a mild and efficient way to forge complex bonds. acs.org This approach could be explored for the synthesis of this compound analogues, for instance, in coupling reactions or functional group interconversions. acs.org
Aryne Chemistry: The use of aryne intermediates provides a mild and efficient pathway for synthesizing phenoxy-pyridine derivatives from pyridin-2(1H)-one precursors. rsc.orgresearchgate.net This methodology offers an environmentally benign route with high yields and a broad substrate scope, making it a promising avenue for producing a library of analogues. rsc.orgresearchgate.net
Exploiting these advanced methods will not only streamline the synthesis of the lead compound but also facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Application of Machine Learning and AI in Compound Design and Prediction of Activity
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.netnih.gov These computational tools can be powerfully applied to the future development of this compound.
Predictive Modeling (QSAR/QSPR): By training algorithms on large datasets of compounds with known biological activities or properties, ML models can predict the efficacy, and physicochemical properties of novel analogues of this compound. chemintelligence.comdartmouth.edu This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. chemintelligence.com Supervised learning algorithms like Support Vector Machines (SVM) and Random Forests are particularly effective in handling high-dimensional chemical data to predict biological activity. nih.govnih.gov
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), can design entirely new molecules with desired properties. neurosciencenews.comnih.gov By providing the model with a target profile (e.g., high affinity for a specific protein, low predicted toxicity), these algorithms can generate novel pyridine derivatives that chemists might not have conceived of otherwise. neurosciencenews.com
Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and validate novel biological targets for which new pyridine derivatives could be effective. nih.gov
The integration of AI and ML into the research pipeline offers a data-driven approach to optimize the molecular design of pyridine-based compounds, enhancing the efficiency and success rate of drug discovery programs. researchgate.net
| AI/ML Technique | Application | Potential Impact on this compound Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. chemintelligence.com | Prioritize synthesis of analogues with enhanced potency. |
| Support Vector Machine (SVM) | Classifies compounds as active or inactive; predicts biological properties. nih.gov | Screen virtual libraries for potential hits against specific targets. |
| Recurrent Neural Networks (RNNs) | Generates novel molecular structures with desired properties (de novo design). nih.gov | Design new pyridine derivatives with optimized activity and drug-like properties. |
| Deep Learning | Identifies complex patterns in large datasets for target identification and activity prediction. nih.govnih.gov | Uncover novel biological targets and predict off-target effects. |
Uncovering Novel Biological Targets and Mechanistic Pathways
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. researchgate.netnih.gov Pyridine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netacs.orgnih.govnih.gov The specific biological targets and mechanisms of action for this compound remain to be elucidated, representing a significant area for future investigation.
Target Identification: High-throughput screening (HTS) of the compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal initial hits. More advanced techniques like chemical proteomics, thermal proteome profiling (TPP), and affinity-based protein profiling can identify direct binding partners within the cellular proteome.
Phenotypic Screening: An alternative approach involves screening the compound for its effects on cellular phenotypes (e.g., cancer cell proliferation, bacterial growth, inflammatory responses) followed by target deconvolution to identify the responsible molecular pathways. mdpi.com For instance, pyridine-based compounds have been investigated as inhibitors of tubulin polymerization and PIM-1 kinase, both crucial targets in oncology. acs.orgnih.govnih.govacs.org
Mechanistic Studies: Once a target is identified, detailed biochemical and cellular assays are required to understand the compound's mechanism of action. This includes determining its binding affinity, mode of inhibition (e.g., competitive, allosteric), and downstream effects on signaling pathways. Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode at the atomic level, guiding further optimization. nih.gov
Uncovering the specific biological activities of this compound could open up new therapeutic avenues for diseases ranging from cancer to infectious diseases.
Potential Applications Beyond Biomedicine (e.g., Material Science, Catalysis)
The structural features of this compound—a heterocyclic aromatic ring, a coordinating ketone group, and a stable phenoxy linkage—suggest potential utility in fields beyond biomedicine.
Catalysis: Pyridyl ketones are effective ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. researchgate.net The nitrogen atom of the pyridine ring and the oxygen of the acetyl group can act as a bidentate chelating ligand. Such complexes have been used in reactions like transfer hydrogenation of ketones and Heck coupling reactions. acs.orgproquest.com Future research could involve synthesizing metal complexes of this compound and evaluating their catalytic activity.
Material Science: Pyridine-containing polymers are of interest for various applications, including porous materials for gas storage or separation and advanced functional polymers. The phenoxy linkage is a common motif in high-performance polymers, suggesting that derivatives of this compound could serve as monomers for polymerization. For example, perfluoropyridine is used to prepare step-growth polymers and porous materials for environmental remediation. mdpi.com
Agrochemicals: The pyridine core is a key component in many commercially successful herbicides and insecticides. researchgate.net The biological activity of this compound could be screened against various pests and weeds to explore its potential in agriculture.
| Field | Potential Application | Relevant Structural Feature(s) |
|---|---|---|
| Catalysis | Ligand for transition metal catalysts. researchgate.netacs.org | Pyridine nitrogen and acetyl oxygen for metal chelation. |
| Material Science | Monomer for high-performance polymers. mdpi.com | Aromatic rings (pyridine, phenoxy) for thermal stability. |
| Agrochemicals | Active ingredient in herbicides or insecticides. researchgate.net | Pyridine scaffold with potential biological activity. |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or sensors. | Conjugated π-system of the aromatic rings. |
Q & A
Q. What are the critical physicochemical parameters to consider when designing experiments involving 5-Acetyl-2-(4-methylphenoxy) pyridine?
Key parameters include molecular weight (~255.31 g/mol, based on analogous compounds), density (~1.087 g/cm³), and boiling point (~390°C). Solubility and stability in solvents should be empirically determined using techniques like differential scanning calorimetry (DSC) for melting point analysis and high-performance liquid chromatography (HPLC) for purity assessment. These properties influence reaction conditions, solvent selection, and storage protocols .
Q. What synthetic strategies are recommended for preparing this compound derivatives?
Common routes involve nucleophilic substitution reactions to introduce substituents at the pyridine or phenoxy groups. For example, formaldehyde-mediated hydroxymethylation under basic conditions (e.g., NaOH) can modify the acetyl group. Purification via recrystallization or column chromatography ensures high yields and purity. Reaction optimization (e.g., temperature, catalyst) is critical for reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.
- Storage: Keep in airtight containers away from oxidizers and moisture.
- Spill Management: Neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
SAR studies involve synthesizing analogs with variations in substituents (e.g., alkyl groups on the phenoxy ring) and evaluating their activity via enzyme inhibition assays (e.g., EROD assay for CYP1B1). Molecular docking predicts binding affinity to targets like cytochrome P450 enzymes. For instance, steric effects at the C2 position of pyridine significantly enhance inhibitory potency .
Q. How do solvent polarity and substituent effects influence the spectroscopic characterization of this compound?
UV/Vis absorption spectra are solvent-dependent; polar solvents (e.g., DMSO) may shift λmax due to solvatochromism. Substituent electron-withdrawing/donating groups alter π→π* transitions. Computational models (e.g., TD-DFT) correlate experimental spectra with electronic structures. Nuclear magnetic resonance (NMR) in deuterated solvents (e.g., CDCl3) resolves substituent-induced chemical shifts .
Q. What role does density functional theory (DFT) play in understanding corrosion inhibition mechanisms of pyridine derivatives?
DFT calculates charge transfer via donor-acceptor interactions between the pyridine ring and metal surfaces. Parameters like adsorption energy (ΔEads) and frontier molecular orbitals predict inhibition efficiency. Experimental validation includes electrochemical impedance spectroscopy (EIS) and polarization curves. Pyridine’s nitrogen atom facilitates strong adsorption on iron/steel surfaces .
Q. What methodologies assess the metabolic stability and pharmacokinetics of this compound in vivo?
- Plasma Stability: Administer the compound to rodent models and measure plasma concentrations over time using LC-MS/MS.
- Metabolite Identification: High-resolution mass spectrometry (HRMS) detects phase I/II metabolites.
- Toxicokinetics: Evaluate dose-dependent exposure and organ distribution. Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability .
Q. How can X-ray crystallography resolve structural ambiguities in pyridine derivatives?
Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For this compound, data collection at 293 K with a Bruker D8 QUEST diffractometer and refinement (R-factor < 0.05) confirms stereochemistry. Crystallization conditions (e.g., solvent evaporation) are optimized for high-quality crystals .
Methodological Notes
- Basic Research: Prioritize empirical characterization (e.g., HPLC, NMR) and standardized safety protocols.
- Advanced Research: Integrate computational tools (DFT, docking) with experimental assays to bridge theory and application.
- Contradictions: While exact data for this compound is sparse, analogous compounds (e.g., 5-Acetyl-2-(4-isopropylphenoxy) pyridine) provide a methodological framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
